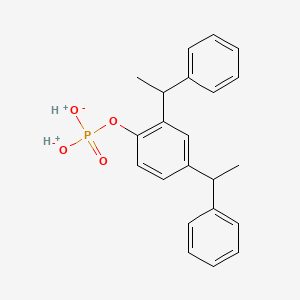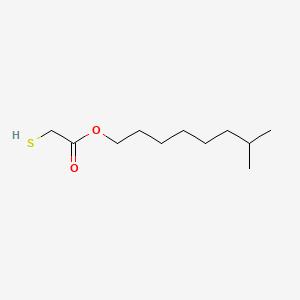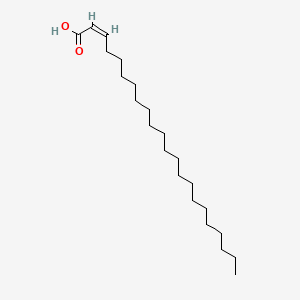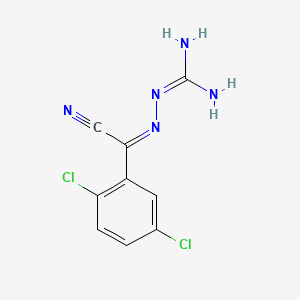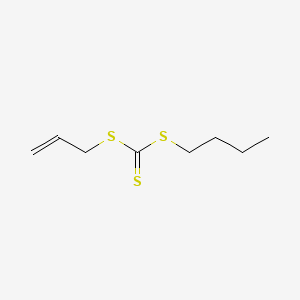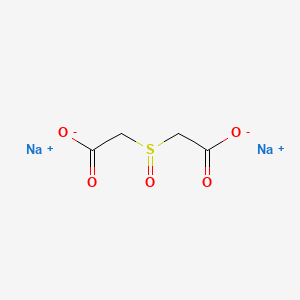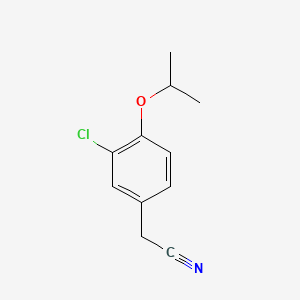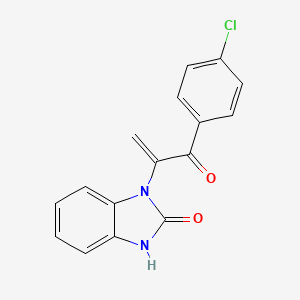
2H-Benzimidazol-2-one, 1-(1-(4-chlorobenzoyl)ethenyl)-1,3-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Benzimidazol-2-one, 1-(1-(4-chlorobenzoyl)ethenyl)-1,3-dihydro- is a synthetic organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of pharmaceutical agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Benzimidazol-2-one, 1-(1-(4-chlorobenzoyl)ethenyl)-1,3-dihydro- typically involves the condensation of o-phenylenediamine with a suitable carboxylic acid derivative, followed by further functionalization to introduce the 4-chlorobenzoyl and ethenyl groups. Common reagents include acetic anhydride, phosphorus oxychloride, and various catalysts under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. Techniques such as crystallization, distillation, and chromatography may be employed for purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the benzimidazole ring or the chlorobenzoyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, often in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles like amines or thiols, under various temperatures and solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of more saturated compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, infections, and inflammatory conditions.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes. Detailed studies would be required to elucidate the exact mechanisms.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound, known for its broad range of biological activities.
4-Chlorobenzoyl derivatives: Compounds with similar functional groups, used in various chemical and pharmaceutical applications.
Ethenyl-substituted benzimidazoles: Compounds with similar structural features, investigated for their unique properties.
Uniqueness
2H-Benzimidazol-2-one, 1-(1-(4-chlorobenzoyl)ethenyl)-1,3-dihydro- stands out due to its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other benzimidazole derivatives.
Properties
CAS No. |
108664-33-1 |
|---|---|
Molecular Formula |
C16H11ClN2O2 |
Molecular Weight |
298.72 g/mol |
IUPAC Name |
3-[3-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]-1H-benzimidazol-2-one |
InChI |
InChI=1S/C16H11ClN2O2/c1-10(15(20)11-6-8-12(17)9-7-11)19-14-5-3-2-4-13(14)18-16(19)21/h2-9H,1H2,(H,18,21) |
InChI Key |
XEWYGWIYNKULLM-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C(=O)C1=CC=C(C=C1)Cl)N2C3=CC=CC=C3NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


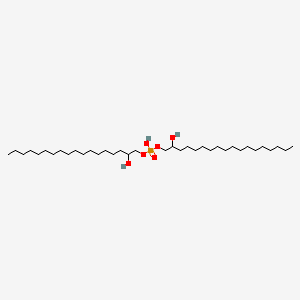
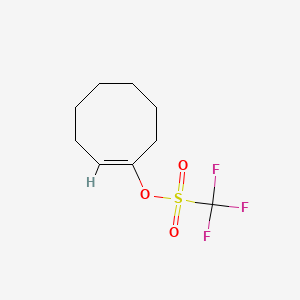
![[trans(trans)]-4,4'-Bis(4-pentylcyclohexyl)biphenyl](/img/structure/B15177492.png)
